Omomycin

Description

BenchChem offers high-quality Omomycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Omomycin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

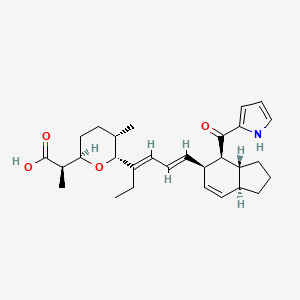

IUPAC Name |

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5S,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22+,23+,25+,26+,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZFOQSMGNAIJM-HXLIROMVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C=C\[C@@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Omomycin & OMO-103 Preclinical Findings

From "Undruggable" Target to Clinical Reality: A Guide for Drug Developers

Executive Summary

For decades, MYC was considered "undruggable" due to its lack of defined enzymatic pockets and its disordered structure. Omomycin (and its clinical derivative OMO-103 ) represents a paradigm shift: a dominant-negative mini-protein that successfully targets the MYC signaling node not by simple ablation, but by edge-specific network perturbation .[1]

This guide synthesizes the core preclinical findings that bridged the "Valley of Death" for Omomycin, moving it from a transgenic tool to a Phase I/II therapeutic candidate. It details the structural logic, efficacy data across solid tumors (NSCLC, TNBC, PDAC), and the safety profile that defied the dogma of catastrophic toxicity upon MYC inhibition.

Part 1: Structural & Mechanistic Logic

The "Squatter" vs. "Sequester" Mechanism

Unlike small molecule inhibitors that attempt to block a binding pocket, Omomycin functions as a dominant-negative interactor . It is a 91-amino acid mini-protein derived from the bHLHZip domain of c-Myc, harboring four specific amino acid substitutions in the leucine zipper region.

These mutations alter its thermodynamic stability and dimerization specificity, creating a unique mechanism of action:

-

Heterodimerization with MAX: Omomycin binds MAX with higher affinity than c-Myc does.[1] This sequesters MAX, preventing the formation of active MYC/MAX transcriptional complexes.

-

Homodimerization: Unlike c-Myc, Omomycin forms stable homodimers and heterodimers with c-Myc and N-Myc.[1] These complexes are transcriptionally inactive at E-box promoters.[1]

-

Miz-1 Retention: Crucially, Omomycin retains the ability to bind Miz-1. This allows the complex to maintain Miz-1-dependent repression of target genes, avoiding the toxicity associated with total MYC/Miz-1 collapse.

Pathway Visualization

The following diagram illustrates the competitive displacement mechanism that defines Omomycin's efficacy.

Caption: Omomycin disrupts the oncogenic MYC/MAX axis by sequestering MAX and forming inactive dimers, while preserving essential Miz-1 dependent repression.

Part 2: Preclinical Efficacy Data

Omomycin has demonstrated broad efficacy across multiple solid tumor models.[1] The transition to OMO-103 (the clinical-grade mini-protein) confirmed that the peptide could penetrate cells and nuclei in vivo without viral vectors.

Key Indication Findings[2][3][4][5][6][7][8][9][10][11][12]

| Indication | Model System | Key Findings | Mechanism of Efficacy |

| NSCLC | KRAS G12D Transgenic Mice | Complete tumor regression in established tumors; prevention of formation in prophylaxis.[1] | Disruption of MYC-dependent transcriptional programs; induction of apoptosis. |

| TNBC | Patient-Derived Xenografts (PDX) | Synergistic with PARP inhibitors (e.g., Olaparib) even in PARPi-resistant models. | Downregulation of DNA Damage Response (DDR) genes (e.g., RAD51, BRCA1), inducing synthetic lethality. |

| PDAC | Metastatic Pancreatic Models | Stabilization of disease; enhanced efficacy when combined with Gemcitabine/Nab-Paclitaxel. | Remodeling of the tumor microenvironment; reduction of desmoplasia. |

| Osteosarcoma | Pediatric Models | Significant reduction in tumor burden (Basis for new Phase 2 trial). | Direct inhibition of MYC-driven proliferation in bone tissue. |

The "Undruggable" Paradox: Safety Profile

A central fear of MYC inhibition was lethal toxicity to regenerative tissues (gut, skin, bone marrow). Preclinical studies with Omomycin debunked this:

-

Tissue Regeneration: Mild, reversible atrophy was observed in highly proliferative tissues (skin, villi) but no irreversible damage or organ failure occurred.

-

Recovery: Upon cessation of treatment, tissues rapidly regenerated, confirming a viable therapeutic window.

-

Systemic Administration: IV administration of OMO-103 showed a terminal half-life of ~40 hours in serum with tissue saturation, without triggering a cytokine storm or severe immunogenicity.

Part 3: Self-Validating Experimental Protocols

To replicate or extend Omomycin research, strict adherence to protocols that validate cellular entry and target engagement is required.

Protocol A: Intracellular Uptake Validation (Flow Cytometry)

Objective: Verify OMO-103 penetrates the cell membrane and reaches the nucleus.

-

Labeling: Conjugate OMO-103 with Alexa Fluor 488 (AF488) via maleimide chemistry (targeting Cysteine residues).[1]

-

Seeding: Seed 5x10^5 cancer cells (e.g., A549) in 6-well plates.

-

Treatment: Treat with OMO-103-AF488 (0.5 - 5 µM) for 30 minutes at 37°C.

-

Control: Free AF488 dye and Untreated cells.[1]

-

-

Washing (Critical Step):

-

Analysis: Resuspend in FACS buffer and analyze via Flow Cytometry (FITC channel).

-

Success Criteria: >90% shift in population fluorescence intensity vs. control.[1]

-

Protocol B: Target Engagement (Co-Immunoprecipitation)

Objective: Demonstrate disruption of the endogenous MYC/MAX dimer.

-

Lysis: Lyse 1x10^7 treated cells in non-denaturing IP buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors).

-

Note: Do NOT use SDS or harsh detergents that disrupt native protein complexes.[1]

-

-

Incubation: Incubate lysate with anti-MAX antibody (primary) overnight at 4°C.

-

Capture: Add Protein G magnetic beads for 2 hours.

-

Elution & Blotting:

-

Validation:

Experimental Workflow Diagram

Caption: The validation workflow progresses from structural verification to mechanistic confirmation (Co-IP) before advancing to in vivo efficacy and safety profiling.

Part 4: Clinical Translation (OMO-103)[1]

The preclinical success of Omomycin culminated in the development of OMO-103 .

-

Phase I (NCT04808362): Completed.[1] Confirmed safety and tolerability.[1][2][3]

-

PK: Showed non-linearity with tissue saturation.[1]

-

Efficacy: Stabilization of disease in heavily pre-treated solid tumor patients.

-

-

Current Status: Phase Ib combination trials (e.g., with Gemcitabine in pancreatic cancer) and a new Phase II trial in Osteosarcoma are underway, leveraging the synergistic potential identified in preclinical "synthetic lethality" screens.

References

-

Soucek, L. et al. (2008). Omomyc, a potential Myc dominant negative, represses Myc transcriptional activity and inhibits cell proliferation. Nature , 455, 679–683. Link

-

Beaulieu, M. E. et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy.[1] Science Translational Medicine , 11(484). Link

-

Garralda, E. et al. (2024). MYC targeting by OMO-103 in solid tumors: a phase 1 trial. Nature Medicine , 30, 762–773. Link

-

Demma, M. J. et al. (2019). Omomyc Reveals New Mechanisms to Target the MYC Pathway in Cancer. Molecular Cancer Therapeutics , 18(11), 2155–2162. Link

-

Peptomyc S.L. (2025).[1] Peptomyc announces the beginning of a Phase 2 clinical trial of OMO-103 in advanced osteosarcoma. Press Release . Link

Sources

- 1. youtube.com [youtube.com]

- 2. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Preclinical Safety Studies of Modified Endolysin-based Gel for Topical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting the Undruggable: A Technical Guide to Omomycin’s Transcriptional Dampening Mechanism

Executive Summary

For decades, MYC was considered "undruggable" due to its lack of a defined enzymatic pocket and its disordered structure. Omomycin (and its clinical derivative OMO-103) represents a paradigm shift: a dominant-negative miniprotein that does not merely "block" MYC but physically displaces it from chromatin.

This guide details the molecular mechanics of Omomycin, its specific effects on gene expression (transcriptional dampening vs. silencing), and the experimental protocols required to validate its efficacy in preclinical models. It is designed for scientists requiring a granular understanding of MYC inhibition beyond simple knockdown studies.

Part 1: The Physics of Displacement (Molecular Mechanism)

Omomycin is a 91-amino acid miniprotein derived from the bHLH-LZ (basic helix-loop-helix leucine zipper) domain of MYC, harboring four specific amino acid mutations that alter its dimerization properties.

The Dimerization Hierarchy

Unlike small molecules that attempt to sterically hinder protein-protein interactions, Omomycin works by rewriting the thermodynamic equilibrium of the MYC network. It functions through three distinct competitive mechanisms:

-

Sequestration (Omomycin:MYC): Omomycin forms heterodimers with MYC.[1] Unlike MYC:MAX, these complexes cannot bind DNA effectively, sequestering MYC in the nucleoplasm.

-

Competitive Inhibition (Omomycin:MAX): Omomycin binds MAX with high affinity. These heterodimers bind E-boxes (CACGTG) but lack the transactivation domain (TAD) required to recruit Polymerase II, effectively "capping" the promoter.

-

Direct Occupancy (Omomycin:Omomycin): At high concentrations, Omomycin homodimers occupy E-boxes, physically blocking access for any activating complex.

The "Smart" Inhibitor Effect

Crucially, Omomycin displays a selective displacement profile. It preferentially displaces MYC from low-affinity "invaded" promoters (typical of oncogenic super-enhancer drive) while sparing high-affinity promoters required for normal cellular homeostasis. This results in a therapeutic index that spares normal tissue—a phenomenon termed "Transcriptional Dampening."

Caption: Figure 1. Omomycin disrupts the oncogenic MYC:MAX axis via three competitive modalities, resulting in promoter occupancy without transactivation.

Part 2: The Transcriptomic Signature

Omomycin does not act as a blunt silencer. Instead, it reverses the "MYC signature." Researchers characterizing Omomycin effects should look for specific patterns in RNA-seq data, specifically the downregulation of metabolic and biosynthetic machinery, rather than a global shutdown of transcription.

Key Gene Expression Changes

| Category | Effect | Key Target Genes | Physiological Consequence |

| Ribosome Biogenesis | Strong Downregulation | NCL, NPM1, RPL23, RPS14 | Halts the protein synthesis capacity required for rapid tumor growth. |

| Metabolism | Downregulation | LDHA, HK2, SLC2A1 (GLUT1) | Reverses the Warburg effect; shifts cell away from aerobic glycolysis. |

| Cell Cycle | Downregulation | CCND1 (Cyclin D1), CDK4 | Induces G1 arrest; prevents S-phase entry. |

| Differentiation | Upregulation | CDKN1A (p21), GATA4 | Reactivates dormant differentiation programs; drives senescence. |

| Immune Evasion | Downregulation | CD274 (PD-L1), CD47 | "Uncloaks" the tumor, promoting T-cell recruitment (TME reprogramming). |

The "Dampening" Concept

Unlike CRISPR-mediated knockout, which is binary (0 or 1), Omomycin reduces expression levels of MYC targets to their basal physiological state. In data analysis, this appears as a negative enrichment score (NES) in GSEA for "MYC_TARGETS_V1" and "MYC_TARGETS_V2" gene sets, rather than a total absence of reads.

Part 3: Experimental Framework (Protocols)

To validly assess Omomycin's effects, researchers must correlate physical chromatin occupancy with transcriptomic output. The following workflow integrates ChIP-seq and RNA-seq.

Protocol A: Proving Target Engagement (ChIP-seq)

Objective: Demonstrate that Omomycin physically displaces MYC from E-boxes.

-

Treatment: Treat cells with OMO-103 (peptide) at IC50 for 24 hours.

-

Note: OMO-103 enters via ATP-dependent endocytosis. Ensure media contains standard serum levels to support active transport.

-

-

Crosslinking: Dual crosslink with DSG (2mM, 45 min) followed by Formaldehyde (1%, 10 min).

-

Why? MYC binding is transient; dual crosslinking preserves the unstable chromatin interaction.

-

-

Sonication: Target fragment size 200–500 bp.

-

Antibody Selection:

-

Anti-MYC (N-term): To detect residual MYC.

-

Anti-Omomycin: Use a custom antibody or tag (if using tagged variant) to prove Omomycin occupancy at the same loci where MYC was lost.

-

-

Bioinformatics: Call peaks. Perform "Differential Binding Analysis."

-

Success Criteria: Reduction in MYC peak height at E-boxes (promoters) coincident with the appearance of Omomycin peaks at those same coordinates.

-

Protocol B: Transcriptomic Profiling (RNA-seq)

Objective: Confirm "Dampening" signature.

-

Lysis: Trizol extraction followed by column purification (DNase I treatment is critical).

-

Library Prep: Stranded mRNA library preparation (Poly-A selection is sufficient; Ribo-depletion is optional unless looking for non-coding RNAs).

-

Sequencing: PE150 (Paired-End 150bp) at >30M reads/sample.

-

Analysis:

-

Do not rely solely on Fold Change (FC). Many MYC targets change only 0.5–1.0 log2FC but do so coordinately.

-

Required Analysis: GSEA (Gene Set Enrichment Analysis).

-

Target Sets: Hallmark MYC Targets V1/V2, Hallmark Glycolysis, Hallmark MTORC1 Signaling.

-

Caption: Figure 2. Integrated workflow to correlate physical displacement of MYC (ChIP-seq) with downstream transcriptional dampening (RNA-seq).

Part 4: Therapeutic Implications (OMO-103)[2][3]

The transition from the Omomycin transgene to the OMO-103 peptide represents the clinical maturation of this technology.

-

Mechanism of Entry: Unlike small molecules, OMO-103 is a miniprotein that utilizes an intrinsic cell-penetrating property (CPP). This uptake is caveolin-independent and clathrin-independent but requires ATP, suggesting an active transport mechanism.

-

Safety Profile: Phase I trials have indicated that systemic MYC inhibition via OMO-103 is safe. The "dampening" effect spares the regenerative capacity of normal tissues (gut, skin, bone marrow), which was the primary historical fear regarding MYC inhibitors.

-

Combination Potential: OMO-103 shows synergy with standard chemotherapy (e.g., paclitaxel) by lowering the apoptotic threshold of cancer cells, preventing the transcriptional adaptation that often leads to drug resistance.

References

-

Soucek, L. et al. (2008). Modelling Myc inhibition as a cancer therapy. Nature. [Link]

-

Beaulieu, M. E. et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy.[2] Science Translational Medicine. [Link]

-

Demma, M. J. et al. (2019). Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene. Molecular and Cellular Biology. [Link]

-

Annibali, D. et al. (2014). Myc inhibition by Omomyc: a structural perspective. Cell Cycle. [Link][3]

-

Massó-Vallés, D. & Soucek, L. (2020). Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc. Cells. [Link][3][4][5][6]

Sources

- 1. ascopubs.org [ascopubs.org]

- 2. esmo.org [esmo.org]

- 3. The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

Breaking the Undruggable Barrier: A Technical Guide to Early-Stage Omomycin Research

Executive Summary

For decades, the MYC oncoprotein was classified as "undruggable" due to its lack of a defined enzymatic active site and its disordered structure. Omomycin, a dominant-negative MYC inhibitor, shattered this paradigm. This guide details the foundational technical architecture of Omomycin, transitioning from its design as a genetic tool to its validation as a pharmacological agent (OMO-103). It is designed for researchers requiring a rigorous understanding of the structural biology, mechanism of action (MOA), and validation protocols necessary to replicate early-stage success.

Part 1: Structural Rationale & Design

The Leucine Zipper Problem

Wild-type MYC must heterodimerize with its obligate partner, MAX, to bind DNA (E-boxes: 5'-CACGTG-3') and drive transcription.[1][2] MYC homodimers are thermodynamically unstable, and MAX homodimers are transcriptionally inert.[3]

Omomycin was engineered by Laura Soucek and colleagues to hack this dimerization interface. It is based on the bHLHZip (basic helix-loop-helix leucine zipper) domain of c-MYC but introduces four specific amino acid substitutions in the leucine zipper region.[4]

The Design Logic:

-

Mutations: The introduction of four residues (Threonine, Isoleucine, Glutamine, Asparagine) alters the electrostatic and steric properties of the zipper.

-

Thermodynamic Shift: These mutations confer two critical properties absent in wild-type MYC:

-

Homodimerization: Omomycin can fold and dimerize with itself.[2]

-

Promiscuity with Affinity: It retains high affinity for MAX but gains high affinity for MYC itself.

-

DOT Diagram: Structural Interactions

The following diagram illustrates the shift in dimerization logic introduced by Omomycin.

Caption: Omomycin acts as a "molecular trap," sequestering MYC away from DNA while simultaneously occupying E-boxes with transcriptionally inert Omomycin/MAX dimers.[2][3]

Part 2: Mechanism of Action (The "Trap" Model)

To validate Omomycin in your research, you must understand that it functions through competitive interference rather than enzymatic inhibition.

The Double-Pronged Attack

-

Mechanism A (Sequestration): Omomycin binds directly to MYC. Because Omomycin lacks the transactivation domain required to recruit co-factors (like TRRAP), the Omomycin-MYC heterodimer is functionally dead and often sequestered away from chromatin.

-

Mechanism B (Occupancy): Omomycin binds to MAX.[2][3][5] The Omomycin-MAX heterodimer binds to E-boxes with high affinity but cannot activate transcription. This physically blocks wild-type MYC-MAX complexes from accessing target promoters.

The Pharmacological Pivot (Cell Penetration)

Early research relied on transgenic mouse models (Omomyc-ER). However, the transition to a drug (OMO-103) relied on a serendipitous discovery: the Omomycin miniprotein is intrinsically cell-penetrating.

-

Causality: The basic region of the bHLH domain is rich in Arginine and Lysine residues, functionally mimicking Cell-Penetrating Peptides (CPPs) like TAT or Penetratin.

-

Implication: It does not require viral vectors or lipid nanoparticles for entry, a critical factor for in vivo applicability.

Part 3: Experimental Protocols for Validation

Expertise Note: The following protocols are optimized for detecting the displacement of MYC, which is the hallmark of Omomycin activity. Standard blotting for total MYC levels is often insufficient as Omomycin does not always degrade MYC immediately; it inactivates it.

Protocol A: Co-Immunoprecipitation (Co-IP) for Dimer Disruption

Objective: Prove that Omomycin physically disrupts the endogenous MYC-MAX interaction.

Reagents:

-

Lysis Buffer: IP Lysis Buffer (Thermo Scientific) + Protease/Phosphatase Inhibitors.

-

Antibodies: Anti-c-MYC (N-term), Anti-MAX, Anti-Omomycin (or Anti-FLAG if tagged).

-

Beads: Protein G Magnetic Beads.

Workflow:

-

Treatment: Treat cells (e.g., H1975 lung cancer lines) with 10-20 µM Omomycin peptide for 24 hours.

-

Lysis: Harvest cells on ice. Lyse and centrifuge at 14,000 x g for 15 min.

-

Pre-Clear: Incubate lysate with beads for 1 hour to remove non-specific binders.

-

Incubation: Add Anti-MAX antibody (the "Bait") to the supernatant. Rotate overnight at 4°C.

-

Capture: Add magnetic beads; rotate for 2 hours.

-

Wash: Wash 3x with cold lysis buffer (critical to maintain weak interactions, but Omomycin binding is strong).

-

Elution & Blot: Boil in SDS loading buffer.

-

Readout: Western Blot.

-

Positive Control: Untreated lysate (Strong MYC band in MAX IP).

-

Experimental: Omomycin-treated lysate.

-

Success Criteria:Significant reduction of MYC band intensity in the MAX IP lane, accompanied by the appearance of an Omomycin band (if probing for it).

-

Protocol B: Chromatin Immunoprecipitation (ChIP-qPCR)

Objective: Confirm Omomycin displaces MYC from canonical E-box promoters.

Target Genes: CAD, ODC1, NUCLEOLIN (Classic MYC targets).

Workflow:

-

Crosslinking: Fix cells with 1% Formaldehyde for 10 min. Quench with Glycine.

-

Sonication: Shear chromatin to 200-500 bp fragments. Note: Optimize cycles to prevent over-shearing which destroys epitope recognition.

-

IP: Incubate chromatin with Anti-c-MYC antibody overnight.

-

Wash: Stringent washing (Low salt -> High salt -> LiCl -> TE buffer).

-

Elution/Reverse Crosslink: Elute chromatin, digest Proteinase K (65°C overnight).

-

qPCR: Use primers flanking the E-box of CAD or ODC1.

-

Data Analysis: Calculate % Input.

-

Success Criteria: A >50% reduction in MYC occupancy at the CAD promoter in Omomycin-treated cells compared to vehicle.

-

Part 4: Data Visualization & Workflow

The following diagram outlines the experimental pipeline required to validate Omomycin efficacy from cell culture to in vivo models.

Caption: Step-by-step validation pipeline for Omomycin, moving from mechanistic confirmation (IP/ChIP) to phenotypic readout (Apoptosis/Regression).

Part 5: Summary of Key Quantitative Benchmarks

| Metric | Experimental Assay | Expected Outcome (Omomycin Treatment) |

| Dimerization | Co-IP (MAX pulldown) | >80% reduction in MYC co-elution |

| DNA Binding | ChIP-qPCR (CAD promoter) | Significant loss of MYC enrichment (% Input drops) |

| Proliferation | MTS / Cell Titer Glo | IC50 typically 0.5 - 10 µM (Cell line dependent) |

| Apoptosis | Western Blot | Increase in Cleaved PARP / Caspase-3 |

| In Vivo | Tumor Volume (Calipers) | Stasis or Regression (Not just slowed growth) |

References

-

Soucek, L., et al. (1998).[4] "Design and properties of a Myc derivative that efficiently homodimerizes." Oncogene. [Link]

-

Soucek, L., et al. (2008). "Modelling Myc inhibition as a cancer therapy." Nature. [Link]

-

Beaulieu, M.E., et al. (2019). "Intrinsic cell-penetrating properties of the Omomyc mini-protein." Science Translational Medicine. [Link]

-

Massó-Vallés, D., & Soucek, L. (2020). "Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc." Cells. [Link][3][5][6][7][8][9][10][11]

-

Demma, M.J., et al. (2019). "Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene."[6] Molecular and Cellular Biology. [Link]

Sources

- 1. Omomyc, a potential Myc dominant negative, enhances Myc-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Design and properties of a Myc derivative that efficiently homodimerizes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems [mdpi.com]

- 10. The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-penetrating peptides: mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Omomycin's Therapeutic Potential: A Technical Guide to Core Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Undruggable Target and the Rise of Omomycin

For decades, the MYC oncogene has been a tantalizing yet elusive target in cancer therapy. Its central role in driving the proliferation, growth, and metabolic reprogramming of cancer cells is undisputed, yet its "undruggable" nature, owing to its lack of a defined enzymatic pocket, has posed a formidable challenge. This guide delves into the core of Omomycin, a first-in-class MYC inhibitor that has successfully completed a Phase I clinical trial, offering a detailed exploration of its mechanism of action, its direct and indirect therapeutic targets, and the experimental frameworks for its evaluation. As a dominant-negative MYC-interfering mini-protein, Omomycin represents a paradigm shift in our ability to therapeutically engage this critical oncoprotein. This document serves as a technical resource for the scientific community, providing insights into the causality behind Omomycin's therapeutic effects and a foundation for future research and development.

The Genesis of Omomycin: A Novel Strategy to Inhibit MYC

The MYC family of transcription factors, comprising c-MYC, N-MYC, and L-MYC, are basic helix-loop-helix leucine zipper (bHLH-LZ) proteins. To exert their transcriptional activity, they must heterodimerize with their obligate partner, MAX (MYC-associated factor X). This MYC-MAX heterodimer then binds to specific DNA sequences known as E-boxes (Enhancer boxes) in the promoter regions of target genes, recruiting co-activators and driving the expression of a vast network of genes involved in cell cycle progression, metabolism, and apoptosis.

Omomycin was rationally designed as a dominant-negative inhibitor of MYC. It is a 91-amino acid mini-protein that contains the bHLH-LZ domain of MYC with four specific amino acid substitutions. These modifications allow Omomycin to readily dimerize with MYC, but the resulting Omomycin-MYC heterodimers are incapable of binding to E-box sequences. Consequently, Omomycin effectively sequesters MYC, preventing it from activating its target genes. Furthermore, Omomycin can also homodimerize and, in this form, can bind to MAX, creating inactive complexes. This dual mechanism ensures a robust inhibition of MYC's transcriptional activity.[1]

The clinical formulation of Omomycin, designated OMO-103, has shown a favorable safety profile and preliminary signs of anti-tumor activity in a Phase I clinical trial involving patients with various advanced solid tumors.[2][3][4][5][6] Pharmacokinetic analyses have demonstrated that OMO-103 has a long terminal half-life in plasma (estimated to be >60 hours in mice) and persists in tumor tissue, maintaining its structural integrity for at least 72 hours after administration.[7][8]

Unveiling the Therapeutic Targets: A Multi-faceted Impact on the Cancer Cell

The therapeutic efficacy of Omomycin stems from its ability to modulate the extensive transcriptional network regulated by MYC. By inhibiting MYC's function, Omomycin induces a cascade of downstream effects that ultimately lead to cell cycle arrest, apoptosis, and a reprogramming of cellular metabolism.

Direct Downstream Transcriptional Targets

Transcriptomic analyses of tumor biopsies from patients treated with OMO-103 have confirmed target engagement, revealing a shutdown of bona fide MYC-driven transcriptional signatures.[2][5][6] While a comprehensive, publicly available list of all differentially expressed genes from these clinical studies is not yet fully detailed, preclinical research has identified key categories of MYC target genes that are directly affected by Omomycin.

Key MYC-Regulated Processes Targeted by Omomycin:

-

Cell Cycle Progression: MYC is a master regulator of the cell cycle, driving the expression of cyclins (e.g., Cyclin D1, D2, E1) and cyclin-dependent kinases (CDKs) that are essential for the G1 to S phase transition. Omomycin-mediated inhibition of MYC leads to the downregulation of these critical cell cycle components, resulting in a G1 cell cycle arrest.

-

Apoptosis: The relationship between MYC and apoptosis is complex. While MYC can sensitize cells to apoptotic stimuli, it also promotes survival by upregulating anti-apoptotic factors. Omomycin's impact on apoptosis is context-dependent, but it has been shown to enhance apoptosis in some cancer models, potentially by altering the balance of pro- and anti-apoptotic proteins of the BCL-2 family.

-

Metabolic Reprogramming: Cancer cells exhibit altered metabolism, characterized by increased glycolysis and glutaminolysis, a phenomenon known as the Warburg effect. MYC is a key driver of this metabolic switch, upregulating genes involved in glucose transport (e.g., GLUT1), glycolysis (e.g., HK2, LDHA), and glutamine metabolism (e.g., SLC1A5, GLS). By inhibiting MYC, Omomycin can reverse these metabolic alterations, depriving cancer cells of the necessary building blocks and energy for rapid proliferation.

Indirect Therapeutic Consequences

Beyond the direct transcriptional targets, Omomycin's inhibition of MYC has broader, indirect consequences on the tumor and its microenvironment.

-

Induction of DNA Damage: Recent preclinical studies have shown that Omomycin can shut down the expression of genes involved in the DNA damage response (DDR) in triple-negative breast cancer (TNBC) models. This leads to DDR defects and the accumulation of DNA damage within the cancer cells.[9]

-

Reprogramming of the Tumor Microenvironment: The Phase I trial of OMO-103 indicated modulation of the tumor microenvironment, with changes in immune-related biomarkers.[2] This suggests that MYC inhibition may have immunomodulatory effects, a promising avenue for combination therapies.

Quantifying Efficacy: A Look at the Preclinical and Clinical Data

The development of Omomycin has been supported by a robust body of preclinical and early clinical data demonstrating its potential as a therapeutic agent.

Table 1: Summary of OMO-103 Phase I Clinical Trial Data [2][6]

| Parameter | Finding |

| Patient Population | 22 patients with advanced solid tumors (including pancreatic, bowel, and non-small cell lung cancers) |

| Safety and Tolerability | Generally well-tolerated, with most adverse events being grade 1 infusion-related reactions. |

| Pharmacokinetics | Non-linear pharmacokinetics with a terminal half-life in serum of approximately 40 hours. |

| Recommended Phase II Dose | 6.48 mg/kg |

| Preliminary Efficacy | Of 19 evaluable patients, 8 achieved stable disease. One patient with pancreatic cancer had a 49% reduction in total tumor volume. |

| Target Engagement | Transcriptomic analysis of tumor biopsies confirmed shutdown of MYC transcriptional signatures. |

While specific IC50 values across a wide range of cell lines are not yet consolidated in a single public-facing document, preclinical studies have consistently shown Omomycin's efficacy in the nanomolar to low micromolar range in various cancer cell lines.

Experimental Methodologies for Evaluating Omomycin's Activity

The validation of Omomycin's mechanism of action and the identification of its therapeutic targets have relied on a suite of advanced molecular and cellular biology techniques.

Assessing MYC-MAX Dimerization Inhibition

A key initial step in evaluating MYC inhibitors is to confirm their ability to disrupt the MYC-MAX interaction.

Protocol: Co-Immunoprecipitation (Co-IP) to Assess MYC-MAX Dimerization

-

Cell Culture and Treatment: Culture cancer cells with high MYC expression. Treat cells with Omomycin or a vehicle control for a specified time.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for MYC (or MAX) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against MAX (if MYC was immunoprecipitated) and MYC to confirm the disruption of the MYC-MAX interaction in the Omomycin-treated samples.

Identifying Downstream Transcriptional Targets

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq) are powerful tools to identify the direct and indirect transcriptional targets of Omomycin.

Workflow: Integrated ChIP-seq and RNA-seq Analysis

Caption: Integrated workflow for identifying Omomycin's transcriptional targets.

Protocol: Chromatin Immunoprecipitation (ChIP-seq)

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against MYC.

-

Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and wash to remove non-specific DNA.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent MYC binding sites. Compare the peak profiles between Omomycin- and vehicle-treated samples to identify changes in MYC occupancy at gene promoters.

Protocol: RNA Sequencing (RNA-seq)

-

RNA Extraction: Extract total RNA from Omomycin- or vehicle-treated cells.

-

Library Preparation: Deplete ribosomal RNA and construct sequencing libraries from the remaining mRNA.

-

Sequencing: Perform high-throughput sequencing of the RNA-seq libraries.

-

Data Analysis: Align the sequencing reads to a reference transcriptome and quantify gene expression levels. Identify differentially expressed genes between the Omomycin- and vehicle-treated groups.

-

Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes to identify the biological processes and signaling pathways modulated by Omomycin.

Therapeutic Synergies and Future Directions

The unique mechanism of action of Omomycin opens up exciting possibilities for combination therapies.

Combination with PARP Inhibitors

Preclinical studies have demonstrated a powerful synergistic effect when Omomycin is combined with PARP inhibitors (PARPis) in models of triple-negative breast cancer.[9] The rationale for this combination is that Omomycin-induced defects in the DNA damage response render cancer cells more susceptible to the synthetic lethality induced by PARPis. This combination has been shown to be effective even in PARPi-resistant models.[9]

Caption: Synergy between Omomycin and PARP inhibitors.

Potential for Other Combinations

The ability of Omomycin to induce cell cycle arrest and modulate cellular metabolism suggests that it could be combined with a wide range of other anti-cancer agents, including:

-

Chemotherapy: By arresting cells in the G1 phase, Omomycin could sensitize them to chemotherapeutic agents that target cells in the S or M phase.

-

Targeted Therapies: Combining Omomycin with inhibitors of other key signaling pathways (e.g., PI3K/AKT/mTOR) could lead to a more profound and durable anti-tumor response.

-

Immunotherapy: The observed immunomodulatory effects of OMO-103 suggest that combination with immune checkpoint inhibitors could enhance the anti-tumor immune response.[2]

Overcoming Resistance: A Look Ahead

As with any targeted therapy, the potential for acquired resistance to Omomycin is a critical consideration. While specific resistance mechanisms to Omomycin have not yet been extensively characterized, potential avenues of resistance could include:

-

Upregulation of MYC expression: Cancer cells may attempt to overcome Omomycin's inhibitory effects by further increasing the levels of MYC.

-

Mutations in MYC or Omomycin: Mutations that prevent Omomycin from binding to MYC could confer resistance.

-

Activation of bypass pathways: Cancer cells may activate alternative signaling pathways to compensate for the loss of MYC-driven transcription.

Understanding these potential resistance mechanisms will be crucial for the long-term clinical success of Omomycin and for the development of next-generation MYC inhibitors.

Conclusion

Omomycin represents a landmark achievement in the quest to drug the "undruggable" MYC oncoprotein. Its unique mechanism of action, favorable safety profile, and promising preliminary clinical activity have generated significant excitement in the oncology community. This technical guide has provided an in-depth overview of Omomycin's core therapeutic targets and the experimental frameworks used to elucidate its function. As Omomycin progresses through further clinical development, a deeper understanding of its complex interplay with the cancer cell's transcriptional and metabolic networks will be essential for optimizing its therapeutic potential and for designing rational combination strategies to improve patient outcomes.

References

-

Beaulieu, M.-E., Martínez-Martín, S., et al. (2023). Pharmacokinetic Analysis of Omomyc Shows Lasting Structural Integrity and Long Terminal Half-Life in Tumor Tissue. International Journal of Molecular Sciences, 24(3), 2565. [Link]

-

Garralda, E., Beaulieu, M. E., Moreno, V., et al. (2024). MYC targeting by OMO-103 in solid tumors: a phase 1 trial. Nature Medicine. [Link]

-

Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial. (2022). Vall d'Hebron Institute of Oncology (VHIO). [Link]

-

The MYC Inhibitor, OMO-103, Demonstrates Safety and Preliminary Activity. (2024). Cancer Discovery. [Link]

-

First MYC inhibitor to demonstrate safety and anti-tumour activity in a phase I first-in-human clinical trial. (2024). ecancer. [Link]

-

MYC targeting by omomyc synergizes with PARP inhibition and potentiates antitumour response in preclinical models of triple-negative breast cancer. (2025). ecancer. [Link]

-

Results of pharmacokinetic analysis show Omomyc mini-protein maintains its structural integrity in tumor tissue for at least 72 hours following administration. (2023). Vall d'Hebron Institute of Oncology (VHIO). [Link]

-

Safety and Preliminary Signs of Activity of OMO-103, a MYC Inhibitor, in Allcomers Solid Tumours. (2024). European Society for Medical Oncology (ESMO). [Link]

-

Patients that clinically benefited from OMO-103 showed low baseline... (n.d.). ResearchGate. [Link]

-

Massó-Vallés, D., Soucek, L. (2020). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy. Science Translational Medicine, 12(535). [Link]

Sources

- 1. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. esmo.org [esmo.org]

- 3. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. First MYC inhibitor to demonstrate safety and anti-tumour activity in a phase I first-in-human clinical trial - ecancer [ecancer.org]

- 6. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Results of pharmacokinetic analysis show Omomyc mini-protein maintains its structural integrity in tumor tissue for at least 72 hours following administration - VHIO [vhio.net]

- 8. mdpi.com [mdpi.com]

- 9. MYC targeting by omomyc synergizes with PARP inhibition and potentiates antitumour response in preclinical models of triple-negative breast cancer - ecancer [ecancer.org]

Deconstructing Omomycin's Molecular Labyrinth: A Technical Guide for Drug Discovery Professionals

Preamble: The Sisyphean Task of Drugging a "Ghost" Target and the Dawn of the Omomycin Era

For decades, the c-MYC oncoprotein has remained one of the most coveted yet elusive targets in oncology. Its role as a master transcriptional regulator, orchestrating cellular proliferation, metabolism, and apoptosis, is unequivocally linked to the pathogenesis of a vast spectrum of human cancers. The very nature of MYC—a transcription factor lacking a defined enzymatic pocket—has rendered it "undruggable" by conventional small-molecule inhibitors. This has necessitated a paradigm shift in therapeutic strategies, moving beyond direct inhibition to the disruption of its critical protein-protein interactions.

Enter Omomycin (OmoMYC), a dominant-negative MYC variant that has emerged as a clinical frontrunner in this new era of MYC-targeted therapies. Structurally, Omomycin is a synthetic bHLH-LZ (basic Helix-Loop-Helix Leucine Zipper) domain of MYC, engineered with four amino acid substitutions that confer upon it a superior binding affinity for MAX, the obligate heterodimerization partner of MYC. By outcompeting endogenous MYC for MAX binding, Omomycin effectively dismantles the oncogenic MYC-MAX complex, preventing its association with DNA and subsequent transactivation of target genes. This in-depth technical guide provides a comprehensive exploration of the molecular interactions of Omomycin, offering researchers and drug development professionals a granular understanding of its mechanism of action and the experimental workflows to rigorously characterize it.

The Central Axis of Inhibition: Competitive Disruption of the MYC-MAX-DNA Axis

The therapeutic efficacy of Omomycin hinges on its ability to competitively inhibit the formation of the functional MYC-MAX heterodimer and its subsequent binding to E-box DNA sequences (CACGTG). This multifaceted disruption is the cornerstone of its anti-cancer activity.

Visualizing the Molecular Tug-of-War

Figure 1: The competitive inhibition of MYC by Omomycin, highlighting the formation of inactive Omomycin-MAX heterodimers and the sequestration of both MYC and MAX.

A Multi-pronged Molecular Assault: Key Interactions and Their Ramifications

| Interacting Partner | Role in MYC-Driven Oncogenesis | Consequence of Omomycin Interaction | Downstream Effect |

| MAX | Obligatory partner for MYC's DNA binding and transcriptional activity. | Omomycin exhibits a significantly higher binding affinity for MAX, effectively sequestering it from endogenous MYC. | Formation of transcriptionally inactive Omomycin-MAX heterodimers. |

| DNA (E-box sequences) | The MYC-MAX heterodimer binds to E-box sequences in the promoter regions of target genes, driving their expression. | Omomycin-MAX heterodimers and Omomycin homodimers can bind to E-boxes but are transcriptionally inert, thus acting as competitive inhibitors of MYC-MAX binding.[1][2][3] | Prevention of MYC-mediated transactivation of oncogenes. |

| c-MYC | The primary oncogenic driver. | Omomycin can directly bind to MYC, forming inactive heterodimers. | Further depletion of the pool of functional, DNA-binding competent MYC. |

| Miz-1 | A transcriptional co-factor that mediates MYC-dependent gene repression. | Omomycin retains the ability to interact with Miz-1.[4][5] | Preservation of MYC-mediated transrepression, potentially contributing to a tumor-suppressive switch. |

Quantitative Characterization of Omomycin's Molecular Interactions

A thorough understanding of Omomycin's mechanism requires a quantitative assessment of its binding affinities and cellular efficacy.

| Parameter | Reported Value(s) | Significance and Context |

| Dissociation Constant (Kd) for Omomycin-E-box DNA | ~22 nM[1] | Demonstrates high-affinity binding of Omomycin to the canonical MYC DNA target sequence, supporting its role as a direct competitive inhibitor at the chromatin level. |

| IC50 for Cell Proliferation | ~400 nM (Ramos lymphoma cells)[1] | Indicates potent anti-proliferative activity in MYC-driven cancer cell lines. |

| 2-3 µM (HCT116 colon cancer cells)[1] | ||

| 6.2-13.6 µM (Non-small cell lung cancer lines) | ||

| EC50 for Cell Proliferation | 0.4-1.1 µM (MYC-translocated lymphoma lines)[1] | Reinforces the potent and selective efficacy of Omomycin in cancers with high MYC expression. |

Experimental Workflows for Elucidating Omomycin's Molecular Interactions

The following detailed protocols provide a robust framework for researchers to investigate the molecular interactions of Omomycin.

Co-Immunoprecipitation (Co-IP) to Validate Omomycin-MAX/MYC Interactions

Objective: To qualitatively and semi-quantitatively assess the in-cell interaction between Omomycin and its binding partners, MAX and MYC, and to demonstrate the disruption of the endogenous MYC-MAX interaction.

Protocol:

-

Cell Culture and Transfection:

-

Culture a relevant cancer cell line with high endogenous MYC expression (e.g., HCT116, Ramos).

-

Transfect cells with a mammalian expression vector encoding for FLAG-tagged Omomycin. As a negative control, use an empty vector or a vector expressing an irrelevant FLAG-tagged protein.

-

-

Cell Lysis:

-

After 24-48 hours of expression, harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with anti-FLAG antibody-conjugated agarose beads overnight at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with the lysis buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins by boiling the beads in 2X SDS-PAGE sample buffer for 5 minutes.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against MAX and MYC.

-

Detect with appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.

-

Causality and Self-Validation: A strong band for MAX in the FLAG-Omomycin IP lane, with a corresponding decrease in the amount of MYC co-immunoprecipitated with MAX in Omomycin-expressing cells compared to controls, provides direct evidence of Omomycin's mechanism of action.

Visualizing the Co-IP Workflow

Figure 2: A streamlined workflow for the co-immunoprecipitation of FLAG-tagged Omomycin and its interacting partners.

Chromatin Immunoprecipitation (ChIP) to Demonstrate Displacement of MYC from Target Promoters

Objective: To provide direct evidence that Omomycin displaces endogenous MYC from the promoter regions of its target genes in living cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., A549, H1299) to ~80% confluency.

-

Treat cells with Omomycin at a predetermined effective concentration for 24-72 hours. Include a vehicle-treated control.

-

-

Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 0.125 M.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific for c-MYC. Include a non-specific IgG control.

-

-

Immune Complex Capture and Washing:

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers designed to amplify the E-box-containing promoter regions of known MYC target genes (e.g., NCL, NPM1, CCND1).

-

Analyze the data using the percent input method.

-

Causality and Self-Validation: A significant reduction in the amount of MYC-bound DNA at target promoters in Omomycin-treated cells compared to vehicle-treated cells, with no enrichment in the IgG control, validates Omomycin's ability to displace MYC from chromatin.

Dual-Luciferase Reporter Assay to Quantify Inhibition of MYC-Dependent Transcription

Objective: To quantitatively measure the inhibitory effect of Omomycin on the transcriptional activity of MYC.

Protocol:

-

Plasmid Constructs:

-

MYC-Reporter: A firefly luciferase reporter plasmid containing a minimal promoter and tandem repeats of the E-box sequence.

-

Effector: Expression plasmids for c-MYC and MAX.

-

Inhibitor: An expression plasmid for Omomycin.

-

Internal Control: A Renilla luciferase reporter plasmid driven by a constitutive promoter (e.g., CMV or SV40) for normalization of transfection efficiency.

-

-

Transfection:

-

Co-transfect cells (e.g., HEK293T) with the MYC-reporter, effector plasmids (MYC and MAX), and either the Omomycin expression plasmid or an empty vector control. Also include the Renilla luciferase control plasmid in all transfections.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for differences in cell number and transfection efficiency.

-

Compare the normalized luciferase activity in Omomycin-expressing cells to that of the control cells.

-

Causality and Self-Validation: A dose-dependent decrease in normalized firefly luciferase activity in the presence of Omomycin provides a quantitative measure of its ability to inhibit MYC-driven transcription.

The Structural Underpinnings of Omomycin's Enhanced Affinity

The enhanced stability and binding affinity of Omomycin for MAX are attributed to four key amino acid substitutions within the bHLH-LZ domain. These substitutions optimize the hydrophobic and electrostatic interactions within the coiled-coil interface of the Omomycin-MAX heterodimer, giving it a thermodynamic advantage over the endogenous MYC-MAX interaction. The crystal structure of the Omomycin homodimer (PDB: 5I50) provides insights into its stable dimeric state, which is crucial for its DNA-binding and competitive inhibitory functions.

Impact on the MYC Transcriptome: A Global Reprogramming

Omomycin's inhibition of MYC-MAX function leads to a profound and widespread reprogramming of the cellular transcriptome. Microarray and RNA-sequencing analyses have revealed the downregulation of a multitude of canonical MYC target genes involved in:

-

Cell Cycle Progression: CCND1, CDK4, E2F1

-

Metabolism: LDHA, SLC2A1

-

Ribosome Biogenesis: NCL, NPM1

-

Nucleotide Synthesis: CAD[6]

Conversely, Omomycin treatment can lead to the upregulation of genes that are typically repressed by MYC, such as the cell cycle inhibitor CDKN1A (p21). This global shift in gene expression underlies Omomycin's potent anti-proliferative and pro-apoptotic effects.

Conclusion: From an "Undruggable" Target to a Clinical Reality

Omomycin represents a landmark achievement in the field of cancer therapeutics, demonstrating that even the most challenging oncoproteins can be targeted through innovative and well-characterized molecular strategies. Its mechanism, centered on the high-affinity disruption of the MYC-MAX interaction and subsequent inhibition of MYC-driven transcription, has been rigorously validated through a battery of biochemical, cellular, and in vivo studies. The experimental workflows detailed in this guide provide a robust foundation for researchers to further dissect the intricate molecular interactions of Omomycin and to explore its therapeutic potential in diverse cancer contexts. The journey of Omomycin from a conceptual dominant-negative inhibitor to a promising clinical candidate offers a beacon of hope in the ongoing battle against MYC-driven malignancies.

References

-

Beaulieu, M. E., Jauset, T., Massó-Vallés, D., Martínez-Martín, S., Rahl, P., Malta, T. M., ... & Soucek, L. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy. Science Translational Medicine, 11(487), eaar5012. [Link]

-

D'Alesio, C., Sesti, A., Zoppoli, P., & Amati, B. (2011). The action mechanism of the Myc inhibitor termed Omomyc may give clues on how to target Myc for cancer therapy. PloS one, 6(7), e22284. [Link]

-

Demir, Ö., Kervin, T. A., & Amaro, R. E. (2016). Crystal structures of the apo form of the c-MYC: MAX bHLHZip complex reveal a helical basic region in the absence of DNA. Biochemistry, 55(30), 4235–4243. [Link]

-

Fletcher, S., & Prochownik, E. V. (2015). Structural and biophysical insights into the function of the intrinsically disordered Myc oncoprotein. International journal of molecular sciences, 16(5), 10882–10914. [Link]

-

Massó-Vallés, D., & Soucek, L. (2020). Blocking Myc to treat cancer: reflecting on two decades of Omomyc. Cancers, 12(4), 883. [Link]

-

Stallaert, W., Ravez, S., & Concin, N. (2020). Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc. Molecular & Cellular Oncology, 7(1), 1681907. [Link]

-

BPS Bioscience. (n.d.). Myc Reporter Kit (Myc signaling pathway). Retrieved from [Link]

-

Jung, L. A., Gebregiworgis, T., Lee, J. S., Nadeem, Z., Sun, D., Ficarro, S. B., ... & Hahn, W. C. (2019). Omomyc reveals new mechanisms to inhibit the MYC oncogene. mBio, 10(6), e02402-19. [Link]

-

Savino, M., Annibali, D., Carucci, N., Favuzzi, E., Cole, M. D., & Nasi, S. (2011). The action mechanism of the Myc inhibitor termed Omomyc may give clues on how to target Myc for cancer therapy. PLoS One, 6(7), e22284. [Link]

-

Soucek, L., Whitfield, J. R., Sodir, N. M., Massó-Vallés, D., Serrano, E., Karnezis, A. N., ... & Evan, G. I. (2013). Inhibition of Myc family proteins eradicates KRas-driven lung cancer in mice. Genes & development, 27(5), 504–513. [Link]

-

Stine, Z. E., Walton, Z. E., Altman, B. J., Hsieh, A. L., & Dang, C. V. (2015). MYC, metabolism, and cancer. Cancer discovery, 5(10), 1024–1039. [Link]

-

Wang, X., Wang, J., & Li, Q. (2019). MYC-repressed lncRNAs in cancer. Genes & Diseases, 6(3), 217–226. [Link]

-

Whitfield, J. R., & Soucek, L. (2012). Tumor microenvironment: becoming a MYC-chore. Cell cycle, 11(16), 2977–2978. [Link]

-

Zeller, K. I., Jegga, A. G., Aronow, B. J., O'Donnell, K. A., & Dang, C. V. (2003). An integrated database of genes responsive to the Myc oncogenic transcription factor: estimation of the Myc transcriptional network. Genome biology, 4(10), R69. [Link]

-

Barrilleaux, B. L., Cotterman, R., & Knoepfler, P. S. (2013). Chromatin immunoprecipitation assays for Myc and N-Myc. In Methods in molecular biology (Vol. 1012, pp. 117–133). Humana Press. [Link]

-

Ciavardelli, D., D'Orazio, A., Tavano, F., & Di Sebastiano, P. (2014). Omomyc, a new Myc inhibitor, in the treatment of pancreatic cancer. Journal of the pancreas, 15(4), 323–326. [Link]

Sources

- 1. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Omomycin (OMO-103): A Comprehensive Guide to Dosage and Administration for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the investigational MYC inhibitor Omomycin (also known as OMO-103), with a focus on practical application notes and protocols for preclinical research. As a Senior Application Scientist, this guide synthesizes publicly available data from preclinical studies and the initial phases of clinical trials to provide a scientifically grounded framework for researchers exploring the therapeutic potential of this novel agent.

Introduction: Targeting the "Undruggable" MYC Oncogene

The MYC family of transcription factors (comprising c-MYC, N-MYC, and L-MYC) are master regulators of a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1] Their deregulation is a hallmark of a majority of human cancers, making them one of the most sought-after targets in oncology.[2][3] However, the intrinsically disordered nature of the MYC protein and its location within the cell nucleus have rendered it a notoriously "undruggable" target for conventional small molecule inhibitors.[4]

Omomycin represents a paradigm shift in the pursuit of MYC inhibition.[5] It is a 91-amino acid mini-protein designed as a dominant-negative form of MYC.[4] Developed by the Vall d'Hebron Institute of Oncology (VHIO) and the spin-off company Peptomyc S.L., Omomycin has demonstrated the ability to penetrate cells, enter the nucleus, and effectively disrupt MYC's oncogenic activity.[1][6] The first Omomycin-based therapeutic, OMO-103, has successfully completed a Phase I clinical trial, demonstrating a manageable safety profile and promising signs of anti-tumor activity in patients with advanced solid tumors.[2][7][8]

Mechanism of Action

Omomycin exerts its anti-cancer effects through a multi-pronged attack on the MYC signaling axis. It is designed to homodimerize and also to form heterodimers with MYC's obligate binding partner, MAX. These Omomycin-containing dimers can occupy the same DNA binding sites (E-boxes) as functional MYC-MAX heterodimers, but they are transcriptionally inert. Furthermore, Omomycin can directly bind to MYC, preventing it from associating with MAX.[4] The net result is a comprehensive shutdown of the MYC-driven transcriptional program that fuels tumor growth and survival.[7] This mechanism is depicted in the signaling pathway diagram below.

Caption: Omomycin's Mechanism of Action in the Cell Nucleus.

Handling, Reconstitution, and Storage of Lyophilized Omomycin

As a peptide-based therapeutic, proper handling and storage of Omomycin are critical to maintaining its structural integrity and biological activity. Omomycin is typically supplied as a lyophilized (freeze-dried) powder.

Storage of Lyophilized Peptide

-

Long-term storage: For optimal stability, store lyophilized Omomycin at -20°C or -80°C in a desiccated environment.[9] Under these conditions, the peptide can be stable for several years.

-

Short-term storage: For short periods, lyophilized Omomycin can be stored at 4°C.

-

Before use: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can compromise the stability of the peptide.[10]

Reconstitution Protocol

The following protocol is based on best practices for peptide reconstitution and may require optimization.[3][10][11]

-

Preparation: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

-

Solvent Selection: For in vitro studies, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) at pH 7.4 is recommended for initial reconstitution.[3] For in vivo studies, sterile PBS or another biocompatible buffer should be used.

-

Reconstitution:

-

Gently add the desired volume of solvent down the side of the vial.

-

To prepare a stock solution, a concentration of 1 mg/mL is often a good starting point.[3]

-

Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation.

-

If solubility is an issue, sonication in a water bath for short periods may be helpful.[11]

-

Storage of Reconstituted Omomycin

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted Omomycin into single-use volumes in low-protein-binding polypropylene tubes.

-

Storage of Aliquots:

-

For short-term storage (up to one week), aliquots can be stored at 4°C.

-

For long-term storage, aliquots should be stored at -20°C or -80°C.[9]

-

-

Stability: Preclinical studies have shown that Omomycin maintains its structural integrity in tumor tissue for at least 72 hours after administration.[12][13]

In Vitro Application Protocols

In vitro studies are essential for determining the dose-response relationship of Omomycin in specific cancer cell lines and for elucidating its effects on cellular pathways.

Cell Line Selection

The choice of cell lines is critical for meaningful in vitro experiments. It is recommended to use cell lines with well-characterized MYC dependency. Examples include:

-

Lung Cancer: A549 and H1975 cell lines have been used in preclinical studies of Omomycin.[1]

-

Colon Cancer: HCT116 cells are known to be sensitive to Omomycin.[11]

-

Lymphoma: Ramos lymphoma cells, which have a MYC translocation, are highly sensitive to Omomycin.[11]

-

Breast Cancer: Cell lines representing triple-negative breast cancer have been shown to be responsive.[7]

It is advisable to include both MYC-dependent and MYC-independent cell lines to demonstrate the specificity of Omomycin's effects.

Cell Viability Assay (MTS/MTT Protocol)

Cell viability assays are used to determine the concentration of Omomycin that inhibits cell proliferation (IC50). The MTS and MTT assays are colorimetric assays that measure the metabolic activity of viable cells.[2][14]

Caption: Workflow for an MTS-based Cell Viability Assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Omomycin Treatment: Prepare serial dilutions of Omomycin in culture medium and add them to the wells. In preclinical studies, IC50 values for Omomycin in non-small cell lung cancer cell lines ranged from 6.2 to 13.6 µM.[7] A concentration range of 0.1 µM to 50 µM is a reasonable starting point.

-

Incubation with Omomycin: Incubate the cells with Omomycin for 72 hours.

-

MTS Assay:

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of MYC Protein Levels

Western blotting is a key technique to confirm that Omomycin is engaging its target and leading to a downstream effect on MYC protein levels.[11]

Protocol:

-

Cell Treatment: Treat cells with Omomycin at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC (e.g., clone 9E10) overnight at 4°C.[16] A typical dilution for anti-c-MYC antibodies is 1:1000.[17] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Application Protocols

In vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and safety of Omomycin in a whole-organism context.

Animal Model Selection

The choice of animal model is dependent on the research question.

-

Xenograft Models: Immunocompromised mice (e.g., nude or NSG mice) are commonly used for subcutaneous or orthotopic implantation of human cancer cell lines.[7] These models are useful for assessing the direct anti-tumor activity of Omomycin.

-

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop MYC-driven tumors (e.g., in the lung or pancreas) provide a more physiologically relevant context to study the effects of Omomycin on tumor initiation and progression.[18]

-

Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is directly implanted into mice, are considered to better recapitulate the heterogeneity of human cancers.[17]

Administration Routes and Dosage

The primary route of administration for Omomycin in both preclinical and clinical studies has been intravenous (IV) infusion.[7][19] Intraperitoneal (IP) and intranasal administrations have also been reported in preclinical settings.[7]

Caption: General Workflow for an In Vivo Efficacy Study.

Intravenous (IV) Injection Protocol (Tail Vein):

-

Preparation of Injection Solution: Dilute the reconstituted Omomycin stock solution in a sterile, biocompatible vehicle such as sterile PBS to the final desired concentration.

-

Animal Restraint: Properly restrain the mouse, for example, using a commercial restrainer. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins.

-

Injection: Using a 27-30 gauge needle, inject the Omomycin solution slowly into one of the lateral tail veins. The injection volume should not exceed 10 mL/kg.

-

Monitoring: Monitor the mouse for any signs of distress during and after the injection.

Intraperitoneal (IP) Injection Protocol:

-

Preparation of Injection Solution: Prepare the Omomycin solution as for IV injection.

-

Animal Restraint: Manually restrain the mouse, exposing the abdomen.

-

Injection: Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle. Aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution. The injection volume should not exceed 10 mL/kg.

-

Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Dosage Guidelines from Preclinical and Clinical Studies

The following table summarizes reported dosages of Omomycin (OMO-103) in various studies. These should be considered as starting points for designing new experiments.

| Study Type | Model/Patient Population | Route of Administration | Dosage | Dosing Schedule | Reference |

| Preclinical | Lung Adenocarcinoma Mouse Model | Intranasal | 2.37 mg/kg | Three times per week | [7] |

| Preclinical | H1975 Xenograft Mouse Model | Intravenous | 60 mg/kg | Four times per week | [7] |

| Phase I Clinical | Advanced Solid Tumors | Intravenous Infusion | 0.48 - 9.72 mg/kg | Once weekly | [7][10] |

| Phase II Recommended | Advanced Solid Tumors | Intravenous Infusion | 6.48 mg/kg | Once weekly | [7][8] |

Conclusion

Omomycin (OMO-103) represents a promising new frontier in the quest to therapeutically target MYC. The successful completion of its Phase I clinical trial has provided valuable insights into its safety profile and preliminary efficacy. For researchers in the field of oncology and drug development, the protocols and guidelines outlined in this document provide a foundational framework for conducting robust preclinical investigations into the potential of this novel MYC inhibitor. As with any investigational agent, careful experimental design, optimization of protocols, and adherence to ethical guidelines for animal research are paramount for generating high-quality, reproducible data.

References

-

Mirage News. (2022, October 26). Results revealed from phase I clinical trial of first drug to successfully inhibit MYC gene, which drives many common cancers. [Link]

-

Vall d'Hebron Institute of Oncology. (2022, October 26). Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial. [Link]

-

Vall d'Hebron Institute of Oncology. (2022, October 26). Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial. [Link]

-

ClinicalTrials.gov. (n.d.). Phase 1/2 Study to Evaluate Safety, PK and Efficacy of the MYC-Inhibitor OMO-103 in Solid Tumours. Retrieved from [Link]

-

Pure Tides Therapy. (2024, January 9). Best Practices for Reconstituting and Storing Research Peptides. [Link]

-

Peptomyc. (2025, January 16). Peptomyc announces the beginning of a Phase 2 clinical trial of OMO-103 in advanced osteosarcoma. [Link]

-

CancerTools.org. (2023, September 4). Targeting the difficult-to-drug protein - MYC. [Link]

-

Prochownik, E. V., et al. (2019). Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene. mBio, 10(5), e02357-19. [Link]

-

Beaulieu, M. E., et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy. Science Translational Medicine, 11(484), eaar5012. [Link]

-

Prochownik, E. V., & Vogt, P. K. (2010). Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules. Methods in molecular biology (Clifton, N.J.), 638, 177–190. [Link]

-

Vall d'Hebron Institute of Oncology. (2023, February 13). Results of pharmacokinetic analysis show Omomyc mini-protein maintains its structural integrity in tumor tissue for at least 72 hours following administration. [Link]

-

Soucek, L. (2024, February 6). Omomyc is finally in the clinic. What a journey! Springer Nature Research Communities. [Link]

-

Beaulieu, M. E., et al. (2023). Pharmacokinetic Analysis of Omomyc Shows Lasting Structural Integrity and Long Terminal Half-Life in Tumor Tissue. Cancers, 15(3), 826. [Link]

-

Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). (2024, February 4). [Link]

-

Ellwood-Yen, K., et al. (2011). Characterization of novel cell lines derived from a MYC-driven murine model of lethal metastatic adenocarcinoma of the prostate. The Prostate, 71(14), 1559–1573. [Link]

-

Garralda, E., et al. (2024). MYC targeting by OMO-103 in solid tumors: a phase 1 trial. Nature Medicine, 30(2), 438–447. [Link]

-

Massó-Vallés, D. (2020). Inhibiting Myc in cancer using Omomyc. From defining the fundamental mechanism of action to its pharmacological application [Doctoral dissertation, Universitat Autònoma de Barcelona]. [Link]

-

ResearchGate. (2024, August 9). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. [Link]

- Google Patents. (n.d.). Stable pharmaceutical formulation for intravenous or intramuscular administration of active peptide compounds.

-

GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. [Link]

-

Soucek, L., et al. (2011). The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy. PLoS ONE, 6(7), e22284. [Link]

-

Vall d'Hebron Institute of Oncology. (2025, January 16). The drug OMO-103, developed by Peptomyc, will be tested as a therapy for patients with advanced osteosarcoma. [Link]

-

Bio-Rad Laboratories. (2022, January 5). Quick Tips: How to Optimize Primary Antibody Concentration and Incubation for Western Blots [Video]. YouTube. [Link]

-

Otvos, L. (2014). Current challenges in peptide-based drug discovery. Frontiers in Chemistry, 2, 62. [Link]

-

Zhang, H., et al. (2023). A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations. Pharmaceutics, 15(12), 2735. [Link]

-

Massó-Vallés, D., & Soucek, L. (2020). Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc. Cells, 9(4), 883. [Link]

-